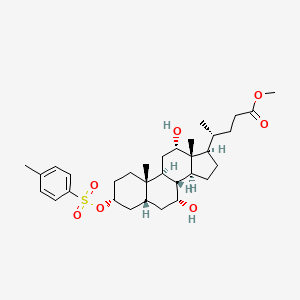
Methyl 3-p-Toluenesulfonate-cholic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-p-Toluenesulfonate-cholic Acid Ester is a chemical compound with the molecular formula C32H48O7S and a molecular weight of 576.784 . It is an ester derivative of cholic acid, which is a bile acid. This compound is used as an intermediate in various chemical syntheses, including the synthesis of Aramchol, a fatty acid conjugate with hypocholesterolemic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-p-Toluenesulfonate-cholic Acid Ester typically involves the esterification of cholic acid with p-toluenesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-p-Toluenesulfonate-cholic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-p-Toluenesulfonate-cholic Acid Ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolism.
Industry: Employed in the production of dyes and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 3-p-Toluenesulfonate-cholic Acid Ester involves its interaction with specific molecular targets and pathways. For instance, Aramchol, synthesized using this compound, suppresses the activity of stearoyl-CoA desaturase (SCD), leading to reduced lipid accumulation in the liver . This suppression affects various metabolic pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl p-toluenesulfonate: Used as a methylating agent and catalyst.
Benzenesulfonic acid esters: Commonly used in the pharmaceutical industry as alkylating agents and catalysts.
Uniqueness
Methyl 3-p-Toluenesulfonate-cholic Acid Ester is unique due to its specific structure, which combines the properties of cholic acid and p-toluenesulfonic acid. This combination allows it to serve as a versatile intermediate in the synthesis of complex molecules with significant biological and industrial applications .
Eigenschaften
Molekularformel |
C32H48O7S |
|---|---|
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C32H48O7S/c1-19-6-9-23(10-7-19)40(36,37)39-22-14-15-31(3)21(16-22)17-27(33)30-25-12-11-24(20(2)8-13-29(35)38-5)32(25,4)28(34)18-26(30)31/h6-7,9-10,20-22,24-28,30,33-34H,8,11-18H2,1-5H3/t20-,21+,22-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 |
InChI-Schlüssel |
JSFIZXNNGPOFTB-PDVGBUMXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@]3([C@@H](C2)C[C@H]([C@@H]4[C@@H]3C[C@@H]([C@]5([C@H]4CC[C@@H]5[C@H](C)CCC(=O)OC)C)O)O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CC(C4C3CC(C5(C4CCC5C(C)CCC(=O)OC)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

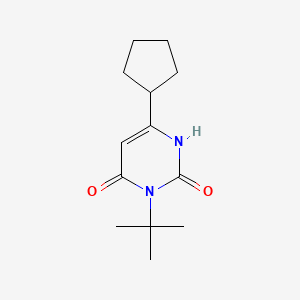
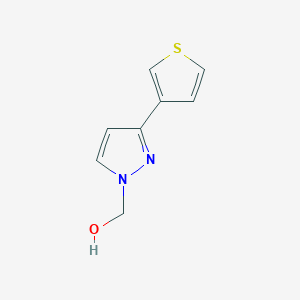
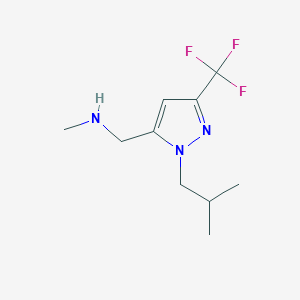
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

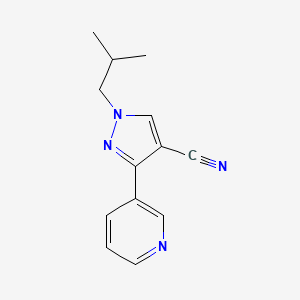
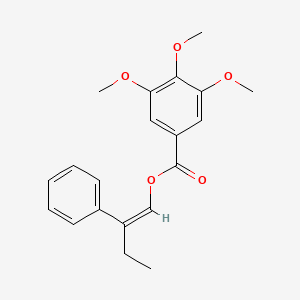
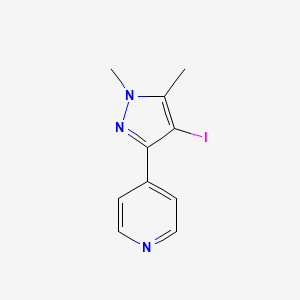
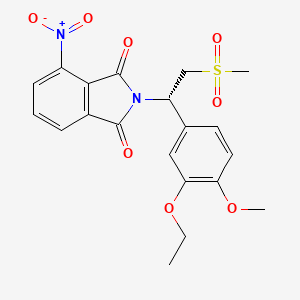

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
